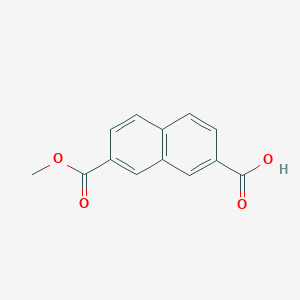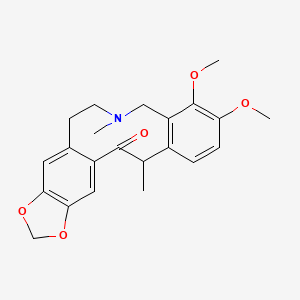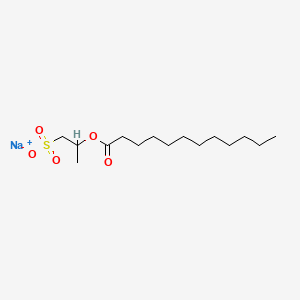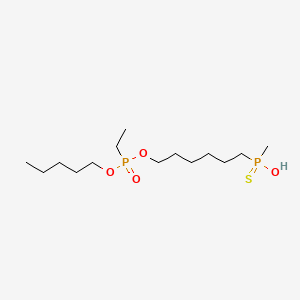
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl alcohol and a dimethylaminoethyl group. Its chemical properties make it a valuable substance in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl alcohol with dimethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with carbamic acid derivatives to produce the final ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.
化学反応の分析
Types of Reactions
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-chloro-alpha-(2-(dimethylamino)ethyl)benzaldehyde, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the carbamate ester moiety may undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol: Lacks the carbamate ester group but shares similar structural features.
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl carbamate: Similar structure but without the alcohol group.
Uniqueness
The presence of both the dimethylaminoethyl group and the carbamate ester moiety in p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) provides unique chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in the similar compounds listed above.
特性
CAS番号 |
88384-33-2 |
|---|---|
分子式 |
C12H17ClN2O2 |
分子量 |
256.73 g/mol |
IUPAC名 |
[1-(4-chlorophenyl)-3-(dimethylamino)propyl] carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-15(2)8-7-11(17-12(14)16)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3,(H2,14,16) |
InChIキー |
VIERYSABUCFIBM-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


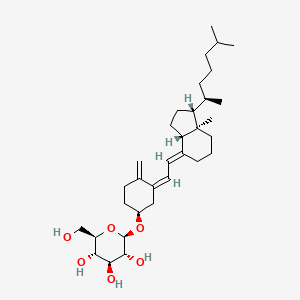

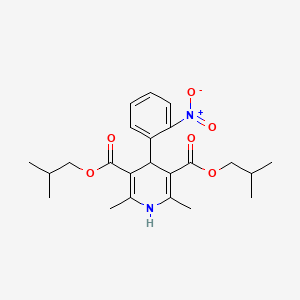
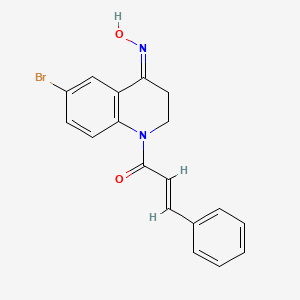
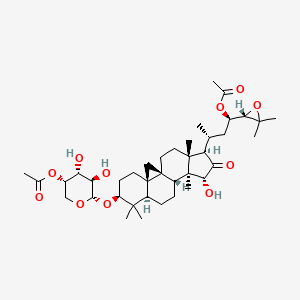
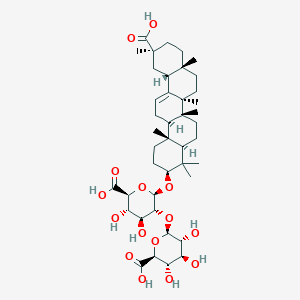
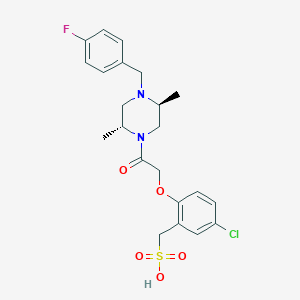
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
